(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride
Overview
Description
(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl3N2 and its molecular weight is 299.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inactivation
The compound's derivatives have been explored for their role in monoamine oxidase B (MAO-B) inactivation. Research indicates that certain analogues of this compound act as time-dependent reversible or irreversible inhibitors of MAO-B, a significant target in neurodegenerative disease research. For instance, the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation reveals the compound's potential in modulating enzyme activity, which is critical for understanding and potentially treating disorders related to neurotransmitter metabolism (Ding & Silverman, 1993).
Protein and Cell Membrane Iodinations
Another significant application of chloroamide derivatives, closely related to the compound , is in the iodination of proteins and cell membranes. This process is essential for studying protein function and cell membrane dynamics. The use of sparingly soluble chloroamides for these purposes minimizes damage to proteins and living cells, highlighting the compound's utility in biochemical research (Fraker & Speck, 1978).
Synthesis of Therapeutic Compounds
Research into derivatives of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride also extends to the synthesis of therapeutic agents. For example, the synthesis of sibutramine, a treatment for obesity, involves key steps that could be inspired by methodologies applicable to the synthesis of our compound of interest. This illustrates the broader relevance of such chemical structures in developing pharmacologically active agents (Jeffery et al., 1996).
Properties
IUPAC Name |
1-N-[(3-chlorophenyl)methyl]-1-N-methylbutane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2.2ClH/c1-10(14)6-7-15(2)9-11-4-3-5-12(13)8-11;;/h3-5,8,10H,6-7,9,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEFYRUAOLAAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CC1=CC(=CC=C1)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.